N-(2,3-dimethylphenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
N-(2,3-dimethylphenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a structurally complex small molecule featuring a cyclopenta[d]pyrimidinone core fused with a sulfanyl acetamide moiety. The compound is distinguished by a pyridin-2-ylmethyl substituent at position 1 of the pyrimidinone ring and a 2,3-dimethylphenyl group attached to the acetamide nitrogen. The sulfanyl linkage and aromatic substituents likely influence solubility, metabolic stability, and target-binding affinity .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-15-7-5-10-19(16(15)2)25-21(28)14-30-22-18-9-6-11-20(18)27(23(29)26-22)13-17-8-3-4-12-24-17/h3-5,7-8,10,12H,6,9,11,13-14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBWUGVDZNIVKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
It contains several functional groups including a dimethylphenyl moiety and a cyclopenta[d]pyrimidine structure which are critical for its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an inhibitor in various enzymatic processes and its effects on cellular systems.
1. Enzyme Inhibition
One of the significant areas of study is the compound's inhibitory effects on specific enzymes. For instance, it has been reported to exhibit selective inhibition against butyrylcholinesterase (BuChE), which is relevant in the context of Alzheimer's disease research. The half-maximal inhibitory concentration (IC50) values for related compounds range from sub-micromolar to micromolar levels, suggesting potent activity against BuChE .
2. Cytotoxicity and Protective Effects
In vitro studies have demonstrated that derivatives of this compound can protect against cytotoxicity induced by various agents. For example, compounds with similar structures have shown protective effects on cellular DNA and mitochondria when exposed to carcinogens like 4-nitroquinoline 1-oxide (4NQO) . This suggests that this compound may possess chemopreventive properties.
Case Studies
Several studies have investigated the biological activity of this compound or closely related analogs:
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it appears that the interaction with enzyme active sites and modulation of cellular pathways play crucial roles.
Potential Therapeutic Applications
Given its enzyme inhibitory properties and protective cellular effects, this compound may have therapeutic applications in neurodegenerative diseases like Alzheimer's and in cancer prevention strategies. Further studies are warranted to explore these avenues.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In a screening of drug libraries on multicellular spheroids, it was identified as a novel anticancer compound. The mechanism of action appears to involve the induction of apoptosis in cancer cells and inhibition of tumor growth in vitro and in vivo models .
Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance, it shows promise in inhibiting lysosomal phospholipase A2 (PLA2G15), which is implicated in phospholipidosis—a condition associated with various drug-induced toxicities. This inhibition could lead to therapeutic strategies for mitigating drug side effects .
Neuroprotective Effects
There are indications that this compound may possess neuroprotective properties. By modulating pathways involved in neurodegeneration, it could potentially be used to treat conditions like Alzheimer's disease. Further research is needed to elucidate the exact mechanisms and efficacy in relevant animal models.
Case Study 1: Anticancer Screening
In a study published by Walid Fayad et al., the compound was part of a library screened for anticancer activity against various cancer cell lines. The results indicated significant cytotoxic effects at low micromolar concentrations, suggesting it could be developed into a therapeutic agent for specific cancers .
Case Study 2: Enzyme Inhibition Assays
Research conducted on the inhibition of PLA2G15 demonstrated that compounds similar to N-(2,3-dimethylphenyl)-2-(...) can effectively reduce enzyme activity in vitro. This suggests potential applications in designing drugs that minimize adverse effects related to phospholipidosis .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several derivatives reported in the literature. Key analogues include:
Key Observations :
- Core Heterocycle: The target compound’s cyclopenta[d]pyrimidinone core is distinct from the thieno-fused pyrimidinone systems in , and 12. Thieno fusion may enhance planarity and π-π stacking interactions with biological targets .
- Substituent Effects : The 2,3-dimethylphenyl group on the acetamide contrasts with chlorophenyl () or dichlorophenyl () substituents. Chlorine atoms typically increase lipophilicity and binding affinity, while methyl groups may improve metabolic stability .
Comparison with Analogues :
- and compounds use chlorophenyl-substituted thieno-pyrimidinone cores synthesized via multi-step cyclization and halogenation .
- employs straightforward pyrimidinone thiolation, yielding lower molecular complexity .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound’s molecular weight is likely >450 Da (estimated from analogues), suggesting moderate compliance with Lipinski’s rules.
- Solubility : The pyridinylmethyl group may enhance aqueous solubility compared to purely aromatic substituents (e.g., ’s isopropylphenyl) .
- Metabolic Stability : Methyl groups on the phenyl ring (target compound) may reduce oxidative metabolism relative to chlorophenyl analogues .
Bioactivity and Target Profiling
- Kinase Inhibition: Thieno-pyrimidinone derivatives () are reported to inhibit tyrosine kinases via ATP-binding site interactions .
- Antimicrobial Activity : Dichlorophenyl acetamides () exhibit antibacterial properties, possibly due to membrane disruption .
- Cytotoxicity: Cyclopenta-thieno-pyrimidine derivatives () show antiproliferative effects in cancer cells, likely via topoisomerase inhibition .
Computational Insights :
- Similarity Metrics : Tanimoto scores () between the target and compounds are expected to be high (>0.7), suggesting overlapping bioactivity .
- Molecular Networking : MS/MS fragmentation patterns () may cluster the target with compounds, indicating shared pharmacophores .
Crystallographic and Conformational Analysis
highlights that dihedral angles between pyrimidine and benzene rings in analogous acetamides range from 42° to 68°, influencing binding pocket compatibility .
Q & A
Q. What synthetic methodologies are optimal for preparing N-(2,3-dimethylphenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide?
- Methodological Answer : The synthesis of structurally analogous acetamide derivatives (e.g., ) typically involves nucleophilic substitution at the pyrimidine sulfanyl group. For example, coupling 2-mercapto-cyclopenta[d]pyrimidinone intermediates with halogenated acetamides under basic conditions (e.g., K₂CO₃ in DMF) yields sulfanyl-linked products. Optimization of reaction temperature (80–100°C) and solvent polarity (DMF or acetonitrile) can improve yields (80% in ). Purification via recrystallization or column chromatography is critical, as residual solvents may affect downstream biological assays .
Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic techniques?
- Methodological Answer :
- 1H NMR : Key signals include aromatic protons (δ 6.5–8.3 ppm), methyl groups (δ 2.1–2.5 ppm), and NH resonances (δ 10–12 ppm). For example, reports NHCO at δ 10.10 ppm and cyclopenta CH-5 at δ 6.01 ppm.
- X-ray crystallography : and highlight monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 18.220 Å, β = 108.7°) for related acetamides. Hydrogen-bonding networks (N–H⋯N/O) stabilize folded conformations, which can guide SAR studies .
Q. What preliminary biological screening approaches are suitable for this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinases, proteases) due to the pyrimidine scaffold’s role in ATP-mimetic binding (). Use fluorescence polarization or SPR to assess binding affinity. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., staurosporine) and validate solubility in DMSO/PBS mixtures to avoid false negatives .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s conformation or tautomeric states?
- Methodological Answer : High-resolution X-ray structures (e.g., ) reveal dihedral angles between aromatic rings (42–67°), intramolecular H-bonds, and sulfanyl group orientation. For tautomerism, compare experimental bond lengths (C=O vs. C–S) with DFT-optimized geometries. Discrepancies >0.05 Å may indicate dynamic equilibria, requiring variable-temperature NMR or neutron diffraction for validation .
Q. What strategies mitigate spectral contradictions (e.g., NMR vs. computational predictions)?
- Methodological Answer : Discrepancies between observed and calculated NMR shifts often arise from solvent effects or dynamic processes. Use DFT calculations (B3LYP/6-311+G**) with explicit solvent models (e.g., PCM for DMSO-d₆). For example, ’s NHCO signal (δ 10.10 ppm) aligns with computed values when hydrogen bonding is accounted for. Rotamer populations can be assessed via NOESY or EXSY experiments .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Pyrimidine modifications : Replace the 2-oxo group with thio or amino substituents () to modulate electron density.
- Substituent effects : Compare methyl () vs. chloro () on the phenyl ring for steric/electronic impact.
- Sulfanyl linker : Replace with sulfonyl or methylene groups to alter flexibility and target engagement (). Use Free-Wilson analysis to quantify contributions of each moiety .
Q. What computational methods predict target binding modes and pharmacokinetic properties?
- Methodological Answer :
- Docking (AutoDock Vina) : Model interactions with kinase ATP pockets (e.g., CDK2, EGFR) using the pyrimidine core as an anchor.
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- ADMET prediction (SwissADME) : LogP values >3 may indicate poor solubility; introduce polar groups (e.g., -OH, -NH₂) to improve bioavailability .
Q. How can stability challenges (e.g., hydrolytic degradation) be addressed during formulation?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Hydrolysis at the acetamide or sulfanyl group is common. Stabilize via lyophilization (pH 6–7 buffer) or encapsulation in cyclodextrins. ’s safety data (e.g., storage conditions) for analogous compounds provides benchmarks .
Future Research Directions
- Mechanistic studies : Elucidate off-target effects using chemoproteomics ().
- Polypharmacology : Explore dual kinase/HDAC inhibition via hybrid scaffold design ().
- Synthetic innovation : Develop enantioselective routes using chiral auxiliaries ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
